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Compound of Interest

Compound Name: 5-Chlorofuran-2-sulfonyl chloride

CAS No.: 443990-97-4

Cat. No.: B3383610

Get Quote

The structure of 5-Chlorofuran-2-sulfonyl chloride features four distinct carbon atoms within

the furan ring, each with a unique electronic environment. The predicted chemical shifts are

based on the analysis of substituent effects on the furan scaffold.
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Carbon Atom
Predicted Chemical Shift
(δ, ppm)

Rationale

C2 ~150-155

Attached to the strongly

electron-withdrawing sulfonyl

chloride group, resulting in

significant deshielding.

C3 ~115-120

Influenced by the adjacent

sulfonyl chloride group, leading

to a downfield shift compared

to unsubstituted furan.

C4 ~110-115

Primarily affected by the

adjacent chlorine atom,

experiencing a moderate

downfield shift.

C5 ~145-150

Directly bonded to the

electronegative chlorine atom,

causing substantial

deshielding.[1]

Comparative Spectral Analysis
A thorough understanding of the ¹³C NMR spectrum of 5-Chlorofuran-2-sulfonyl chloride can

be achieved by comparing it with the spectra of related furan derivatives. This comparative

approach allows for the dissection of individual substituent effects.

The Furan Scaffold: A Baseline
Unsubstituted furan provides the foundational chemical shifts for the heterocyclic ring system.

In CDCl₃, the signals for furan appear at approximately δ 142.8 (C2/C5) and δ 109.6 (C3/C4)

ppm. These values serve as a baseline to evaluate the impact of substituents.

Influence of a 2-Substituent: Furan-2-sulfonyl Chloride
The introduction of a sulfonyl chloride group at the C2 position dramatically alters the electronic

distribution in the furan ring. While specific data for furan-2-sulfonyl chloride is not readily
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available, the sulfonyl chloride group is known to be strongly electron-withdrawing. This would

cause a significant downfield shift for C2 and a lesser downfield shift for the other ring carbons

compared to furan.

Influence of a 5-Substituent: 2-Chlorofuran
The presence of a chlorine atom at the C2 (or C5) position also exerts a strong influence on the

furan ring's ¹³C NMR spectrum. In 2-chlorofuran, the carbon directly attached to the chlorine

(C2) is significantly deshielded, appearing around 148.2 ppm.[1] The C5 carbon also

experiences a downfield shift to 119.8 ppm.[1] This provides a good model for the effect of the

chlorine atom in the target molecule.

The Combined Effect: 5-Chlorofuran-2-sulfonyl chloride
By combining the expected effects of the sulfonyl chloride group at C2 and the chloro group at

C5, we can rationalize the predicted chemical shifts for 5-Chlorofuran-2-sulfonyl chloride.

The C2 and C5 carbons are expected to be the most deshielded due to direct attachment to

the electron-withdrawing groups. The C3 and C4 carbons will also be shifted downfield relative

to furan, but to a lesser extent.

Compound C2 (ppm) C3 (ppm) C4 (ppm) C5 (ppm)

Furan 142.8 109.6 109.6 142.8

2-Chlorofuran[1] 148.2 ~110 ~110 119.8

5-Chlorofuran-2-

sulfonyl chloride

(Predicted)

~150-155 ~115-120 ~110-115 ~145-150

5-Methylfuran-2-

sulfonyl chloride
- - - -

Note: Direct experimental data for 5-methylfuran-2-sulfonyl chloride was not available in the

search results, but its inclusion in the table highlights a relevant comparative compound.
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To obtain a high-quality ¹³C NMR spectrum of 5-Chlorofuran-2-sulfonyl chloride, the

following experimental parameters are recommended. Due to the reactive nature of the sulfonyl

chloride moiety, care must be taken to use an anhydrous deuterated solvent.[2]
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Sample Preparation

Data Acquisition

Data Processing

Dissolve 10-20 mg of
5-Chlorofuran-2-sulfonyl chloride
in ~0.6 mL of anhydrous CDCl₃

Transfer solution to a
5 mm NMR tube

Cap the NMR tube securely

Insert sample into the
NMR spectrometer

Tune and shim the probe

Set acquisition parameters:
- Spectrometer Frequency (e.g., 125 MHz)

- Pulse Program (e.g., zgpg30)
- Number of Scans (e.g., 1024-4096)

- Relaxation Delay (D1) (2-5 s)
- Spectral Width (~220 ppm)

Acquire the Free Induction
Decay (FID)

Apply Fourier Transform to the FID

Phase and baseline correct the spectrum

Reference the spectrum to the
CDCl₃ solvent peak (δ 77.16 ppm)

Integrate and pick peaks

Click to download full resolution via product page

Caption: Workflow for acquiring a ¹³C NMR spectrum.
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Causality Behind Experimental Choices
Anhydrous Solvent: 5-Chlorofuran-2-sulfonyl chloride is highly reactive towards

nucleophiles, including water. The use of anhydrous CDCl₃ prevents hydrolysis of the

sulfonyl chloride group, which would lead to the formation of the corresponding sulfonic acid

and complicate the spectrum.

Number of Scans: The low natural abundance of the ¹³C isotope (approximately 1.1%)

necessitates a larger number of scans to achieve an adequate signal-to-noise ratio.[1]

Relaxation Delay: A sufficient relaxation delay (D1) is crucial for obtaining quantitative ¹³C

NMR data, although for routine characterization, a shorter delay is often acceptable. It

ensures that all carbon nuclei have returned to their equilibrium state before the next pulse,

allowing for accurate integration if needed.[1]

Conclusion
The ¹³C NMR characterization of 5-Chlorofuran-2-sulfonyl chloride is a critical step in

verifying its synthesis and purity. While a direct experimental spectrum is not readily available

in the public domain, a robust and reliable assignment of its ¹³C NMR signals can be achieved

through a comparative analysis with structurally related furan derivatives. By understanding the

distinct electronic effects of the chloro and sulfonyl chloride substituents, researchers can

confidently interpret the spectrum and confirm the identity of this important synthetic

intermediate. The provided experimental protocol offers a standardized method for acquiring

high-quality ¹³C NMR data for this and similar reactive molecules.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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